molecular formula C14H19BrN2O5 B2795954 3-[(4-BROMOPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID CAS No. 1098637-73-0

3-[(4-BROMOPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID

Cat. No.: B2795954
CAS No.: 1098637-73-0
M. Wt: 375.219
InChI Key: RCGHWAKDKFHTHN-UHFFFAOYSA-N
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Description

3-[(4-BROMOPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID is a synthetic organic compound that features both bromophenyl and hydroxyethoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a bromobenzene derivative, nitration followed by reduction can introduce the amino group.

    Etherification: The hydroxyethoxyethyl group can be introduced via etherification reactions using appropriate alcohols and alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.

    Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential medicinal applications could include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

Industry

In industry, the compound could be used in the synthesis of polymers, dyes, and other materials that require specific functional groups.

Mechanism of Action

The mechanism of action of 3-[(4-BROMOPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID would depend on its specific application. Generally, it might interact with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The pathways involved could include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutyric acid derivatives: Similar in structure but lacking the bromophenyl group.

    Phenylalanine derivatives: Contain a phenyl group but differ in the side chain structure.

    Hydroxyethyl derivatives: Similar in having hydroxyethyl groups but differ in the rest of the molecule.

Uniqueness

The uniqueness of 3-[(4-BROMOPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID lies in its combination of functional groups, which can confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

4-(4-bromoanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O5/c15-10-1-3-11(4-2-10)17-13(19)9-12(14(20)21)16-5-7-22-8-6-18/h1-4,12,16,18H,5-9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGHWAKDKFHTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCOCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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